molecular formula C15H20Cl2N2O B10775679 3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide

3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide

Cat. No. B10775679
M. Wt: 315.2 g/mol
InChI Key: PDWWZXXRSUFEBM-UHFFFAOYSA-N
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Description

N-desmethyl AH 7921 (hydrochloride) is an analytical reference material that is structurally similar to known opioids. It is a major metabolite of AH 7921, a highly addictive opioid analgesic. This compound is primarily used for research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-desmethyl AH 7921 (hydrochloride) involves the N-demethylation of AH 7921. The reaction typically employs reagents such as formaldehyde and formic acid under controlled conditions to achieve the desired demethylation .

Industrial Production Methods

Industrial production of N-desmethyl AH 7921 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in certified facilities adhering to international standards .

Chemical Reactions Analysis

Types of Reactions

N-desmethyl AH 7921 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-desmethyl AH 7921 (hydrochloride) is extensively used in scientific research, including:

Mechanism of Action

N-desmethyl AH 7921 (hydrochloride) exerts its effects by acting as an agonist at the μ-opioid receptor. This interaction leads to the activation of G-protein coupled receptors, resulting in analgesic effects. The compound’s mechanism of action is similar to that of other opioids, involving the inhibition of neurotransmitter release and modulation of pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-desmethyl AH 7921 (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike its parent compound AH 7921, N-desmethyl AH 7921 (hydrochloride) is primarily used as a research tool rather than a therapeutic agent .

properties

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C15H20Cl2N2O/c1-18-15(7-3-2-4-8-15)10-19-14(20)11-5-6-12(16)13(17)9-11/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,19,20)

InChI Key

PDWWZXXRSUFEBM-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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